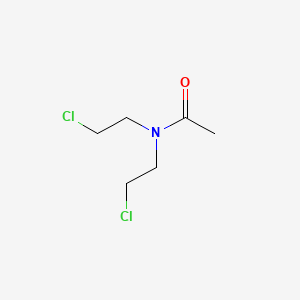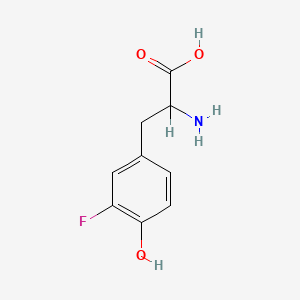
N,N-Bis(2-chloroethyl)acetamide
Übersicht
Beschreibung
N,N-Bis(2-chloroethyl)acetamide: is an organic compound with the molecular formula C6H11Cl2NO. It is a derivative of acetamide where two hydrogen atoms are replaced by 2-chloroethyl groups. This compound is known for its use in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,N-Bis(2-chloroethyl)acetamide typically begins with acetamide and 2-chloroethylamine.
Reaction Conditions: The reaction involves the nucleophilic substitution of acetamide with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution process.
Industrial Production: On an industrial scale, the production of this compound involves similar steps but with optimized conditions to ensure high yield and purity. The reaction is conducted in large reactors with precise temperature and pressure control to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N,N-Bis(2-chloroethyl)acetamide undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: For oxidation reactions, reagents such as potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: The major products of substitution reactions are derivatives of this compound where the chlorine atoms are replaced by other functional groups.
Oxidation Products: Oxidation reactions can lead to the formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduction reactions typically yield simpler amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: N,N-Bis(2-chloroethyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the behavior of chloroethyl groups in biological systems.
Medicine:
Pharmaceutical Research: this compound is investigated for its potential use in the development of new pharmaceuticals, particularly those involving alkylating agents.
Industry:
Chemical Manufacturing: The compound is used in the production of various chemicals and materials due to its reactivity and versatility.
Wirkmechanismus
Mechanism:
Alkylation: N,N-Bis(2-chloroethyl)acetamide exerts its effects primarily through alkylation, where it transfers alkyl groups to other molecules. This process can modify the structure and function of target molecules.
Molecular Targets and Pathways:
DNA Alkylation: In biological systems, the compound can alkylate DNA, leading to changes in DNA structure and function. This property is particularly relevant in the context of cancer research, where DNA alkylation can inhibit the proliferation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
N,N-Bis(2-chloroethyl)methylamine: Similar in structure but with a methyl group instead of an acetamide group.
N,N-Bis(2-chloroethyl)urea: Contains a urea group instead of an acetamide group.
N,N-Bis(2-chloroethyl)phosphoramide: Contains a phosphoramide group, used in different chemical and biological applications.
Uniqueness:
Chemical Structure: The presence of the acetamide group in N,N-Bis(2-chloroethyl)acetamide provides unique reactivity compared to its analogs.
Applications: Its specific chemical properties make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
N,N-bis(2-chloroethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl2NO/c1-6(10)9(4-2-7)5-3-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWXUDBGALHWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173719 | |
| Record name | Acetamide, N,N-bis(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19945-22-3 | |
| Record name | Acetamide, N,N-bis(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019945223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19945-22-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N,N-bis(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the pyrimido[5,4-g]pteridine-derived antitumor agent interact with DNA to cause oxidative damage?
A: The research paper focuses on utilizing electrochemical methods to detect DNA damage caused by the tested agent. While the exact mechanism of interaction isn't fully elucidated in this specific study, the researchers observed that the pyrimido[5,4-g]pteridine-derived agent causes oxidative damage to DNA, likely through the generation of reactive oxygen species (ROS) []. The study utilizes electrochemical techniques to detect the interaction between the agent and DNA by monitoring changes in the electrochemical signal of DNA upon exposure to the agent. This suggests that the agent modifies the DNA structure, leading to the observed changes in electrochemical behavior. Further research is needed to determine the precise mechanism of ROS generation and the specific types of DNA lesions induced.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-Bromobenzo[B]thiophene](/img/structure/B1329661.png)

